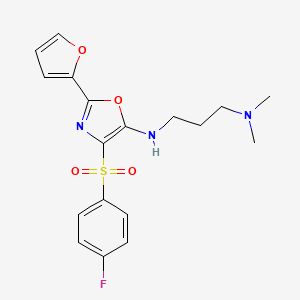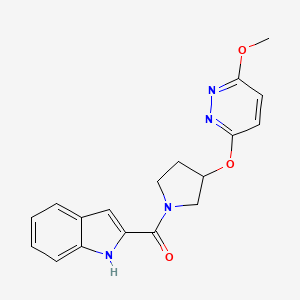
(1H-indol-2-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1H-indol-2-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic molecule that has been synthesized through a multistep process. The compound has been of great interest to researchers due to its potential applications in scientific research, particularly in the field of medicine.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : Some studies focus on the synthesis of similar compounds and their potential biological activities. For instance, the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives, which could have applications as antimicrobial agents, have been explored (Hossan et al., 2012).
Pharmacological Evaluation : In pharmacology, novel derivatives like (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective antagonists in certain receptor studies, showing potential in areas such as pain treatment (Tsuno et al., 2017).
Antitumor Activity : The antitumor activity of bis-indole derivatives, closely related to the queried compound, has been investigated, highlighting the potential of such compounds in cancer research (Andreani et al., 2008).
Chemical Synthesis and Structure Analysis : Studies also include the synthesis of novel compounds and analysis of their chemical structures. For instance, the synthesis of new enantiopure bicyclic 1,2‐oxazines has been explored, which could have implications in the development of new chemical entities (Pulz et al., 2003).
Photochromism and Crystal Structure : Research into the photochromic properties and crystal structure of similar spiro[indoline-naphthaline]oxazine derivatives has been conducted, which is relevant in the field of material sciences (Li et al., 2015).
Reaction Studies : There's also a focus on the reaction of similar compounds, such as dialkyl 2-butynoate with aniline and formaldehyde, which contributes to the understanding of chemical reactions and synthesis pathways (Srikrishna et al., 2010).
Mecanismo De Acción
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of action
The interaction of indole derivatives with their targets often involves the formation of intermolecular bonds, such as hydrogen bonds and van der Waals interactions . The specific mode of action can vary widely and is dependent on the exact structure of the indole derivative and its target.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure. Some indole derivatives are readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted rapidly .
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, inhibition of enzyme activity, and induction of cell death among others . The exact effects depend on the specific indole derivative and its target.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Propiedades
IUPAC Name |
1H-indol-2-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-6-7-17(21-20-16)25-13-8-9-22(11-13)18(23)15-10-12-4-2-3-5-14(12)19-15/h2-7,10,13,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUINAXFDPPVSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)

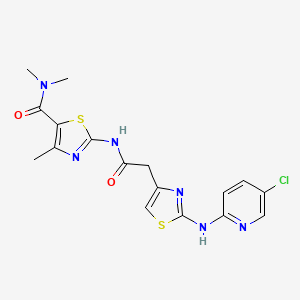
![1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2617097.png)

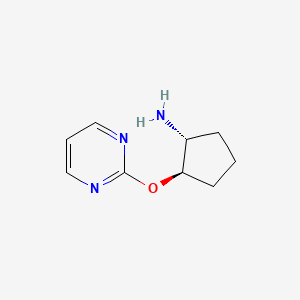
![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)
![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2617105.png)

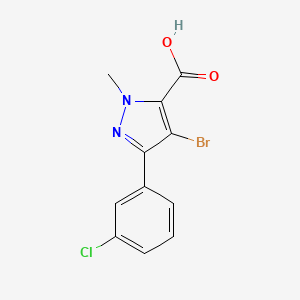
![(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617110.png)
![ethyl 2-[2-(1-ethylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2617111.png)
